

# 5-Bromo-4-chloro-6-methoxypyrimidine

## molecular weight

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### Compound of Interest

**Compound Name:** 5-Bromo-4-chloro-6-methoxypyrimidine

**Cat. No.:** B372461

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An In-Depth Technical Guide to **5-Bromo-4-chloro-6-methoxypyrimidine**: Properties, Reactivity, and Applications in Chemical Synthesis

### Introduction

**5-Bromo-4-chloro-6-methoxypyrimidine** is a highly functionalized heterocyclic compound that serves as a pivotal building block in modern medicinal and agrochemical research.<sup>[1][2]</sup> Its pyrimidine core is a common scaffold in numerous biologically active molecules.<sup>[3]</sup> The strategic placement of a methoxy group and two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—imparts a unique and exploitable chemical reactivity. This differential reactivity allows for selective, sequential functionalization, making it an invaluable precursor for constructing complex molecular architectures and generating diverse chemical libraries for drug discovery and crop protection programs.<sup>[2]</sup>

This technical guide offers a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles governing the compound's utility. We will explore its physicochemical properties, detailed analytical characterization protocols, key chemical transformations with mechanistic insights, and critical safety considerations, providing a field-proven framework for its effective application in the laboratory.

# Core Physicochemical and Spectroscopic Properties

A foundational understanding of the physicochemical properties of **5-Bromo-4-chloro-6-methoxypyrimidine** is essential for its proper handling, storage, reaction setup, and purification.

Chemical Structure:

Caption: Chemical Structure of **5-Bromo-4-chloro-6-methoxypyrimidine**.

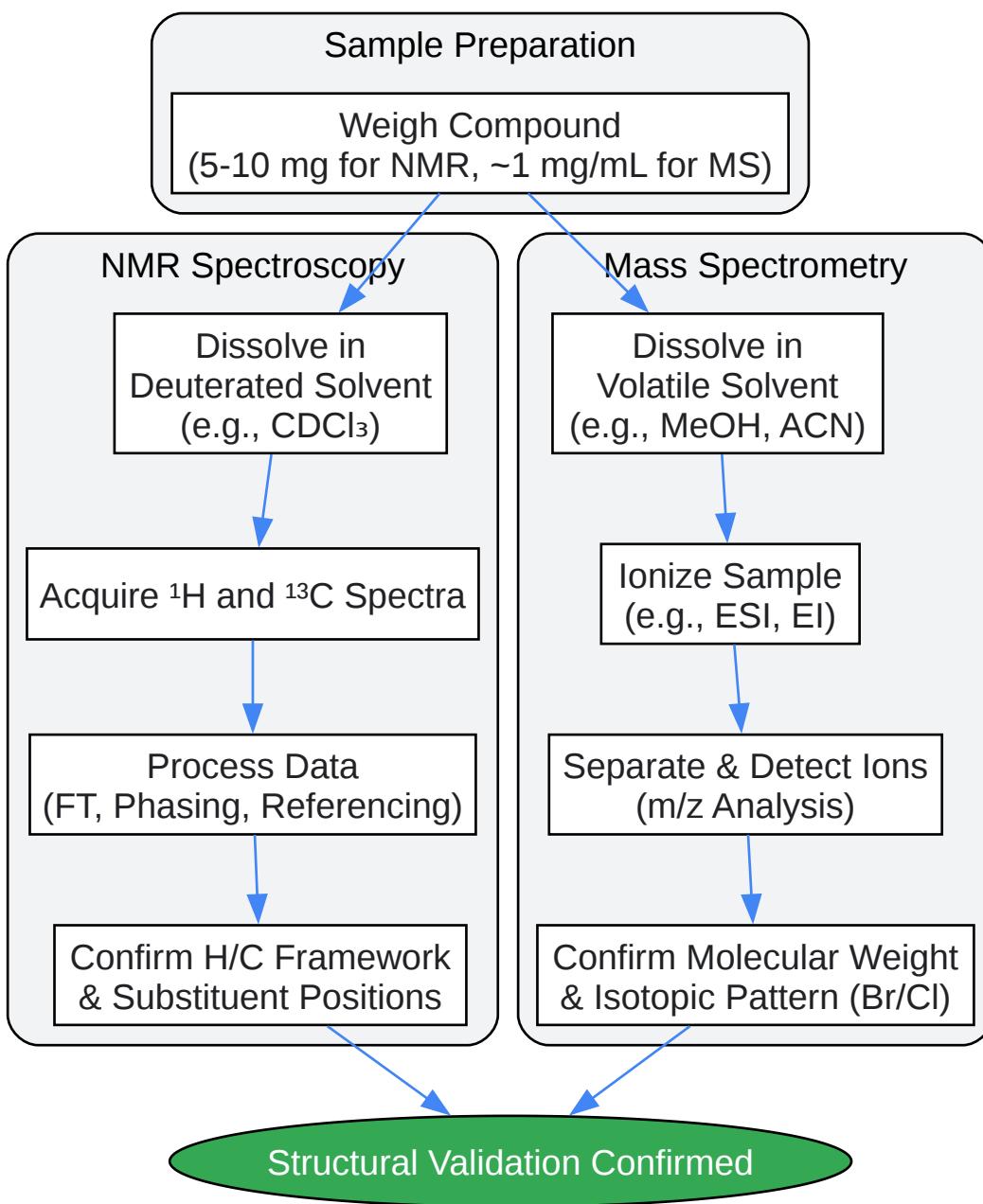
Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	<b>4319-88-4</b>	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrClN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	223.46 g/mol	<a href="#">[4]</a>
Appearance	Typically a crystalline solid	<a href="#">[5]</a>
Solubility	Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.	<a href="#">[5]</a> <a href="#">[6]</a>

| Storage | Store under sealed refrigeration (-20°C is recommended). |[\[1\]](#)[\[5\]](#) |

## Analytical Characterization: A Self-Validating Workflow

Rigorous structural confirmation is the bedrock of chemical research. For a multi-functionalized heterocycle like **5-Bromo-4-chloro-6-methoxypyrimidine**, a combination of spectroscopic methods provides a comprehensive and self-validating analytical profile.



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Caption: General workflow for spectroscopic analysis and validation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the methoxy protons ( $-\text{OCH}_3$ ) and another singlet for the lone aromatic proton on the pyrimidine ring at the C2 position. The integration of these peaks (3:1) confirms the proton count.
- $^{13}\text{C}$  NMR: The proton-decoupled  $^{13}\text{C}$  NMR spectrum will display five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen, chlorine, and bromine atoms, as well as the electron-donating methoxy group.

#### Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of purified **5-Bromo-4-chloro-6-methoxypyrimidine**.<sup>[7]</sup> Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.<sup>[7]</sup>
- $^1\text{H}$  Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 300 or 500 MHz).<sup>[8]</sup> Reference the chemical shifts to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).<sup>[7]</sup>
- $^{13}\text{C}$  Data Acquisition: Using the same instrument, acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Reference the chemical shifts to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).<sup>[7]</sup> A sufficient number of scans (e.g., 1024-4096) is necessary due to the low natural abundance of  $^{13}\text{C}$ .<sup>[7]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition. The presence of both bromine (isotopes  $^{79}\text{Br}$  and  $^{81}\text{Br}$  in  $\sim 1:1$  ratio) and chlorine (isotopes  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in  $\sim 3:1$  ratio) will result in a highly characteristic isotopic cluster for the molecular ion peak, providing definitive confirmation of the elemental formula.

#### Experimental Protocol: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution (typically 0.1-1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.<sup>[7]</sup>

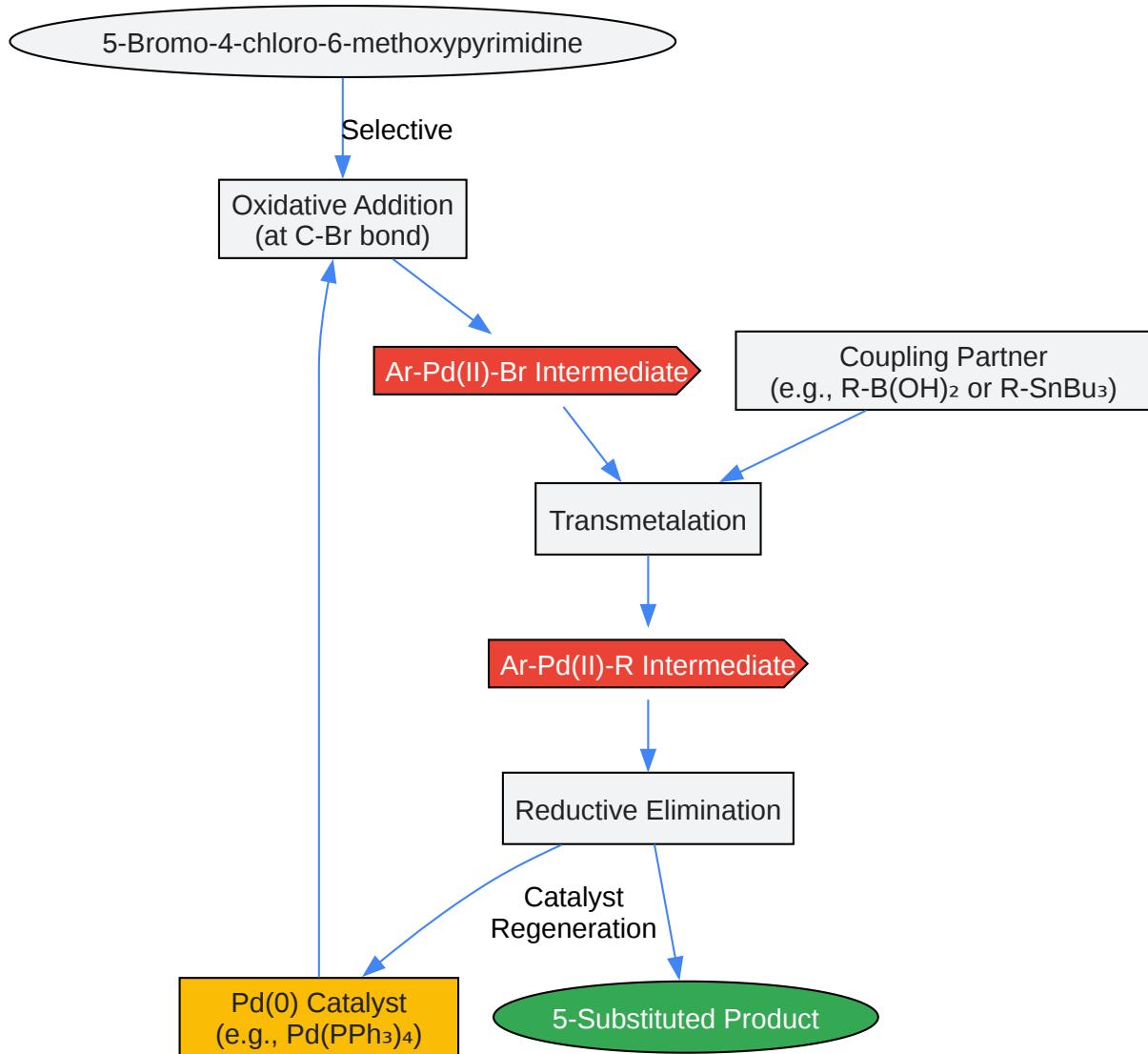
- Ionization & Analysis: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft technique suitable for generating the protonated molecule  $[\text{M}+\text{H}]^+$ .  
[7] The generated ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).[7]
- Data Interpretation: Analyze the resulting spectrum to identify the molecular ion cluster. The observed m/z values and their relative intensities should match the theoretical values calculated for  $\text{C}_5\text{H}_4\text{BrClN}_2\text{O}$ .

## Chemical Reactivity and Synthetic Utility

The synthetic value of **5-Bromo-4-chloro-6-methoxypyrimidine** stems from the differential reactivity of its two halogen substituents. This chemoselectivity is the key to its utility, allowing for controlled, stepwise elaboration of the pyrimidine core.

## Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order  $\text{C-I} > \text{C-Br} > \text{C-Cl}$ .[9] This fundamental principle dictates that the C5-Br bond is significantly more reactive than the C4-Cl bond towards oxidative addition to a Palladium(0) catalyst. This allows for selective functionalization at the C5 position while leaving the C4-chloro group untouched for subsequent transformations.

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Caption: Generalized mechanism for selective Pd-catalyzed cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

This protocol describes a general method for forming C-C bonds at the C5 position.

- Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine **5-Bromo-4-chloro-6-methoxypyrimidine** (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a suitable base (e.g.,  $K_2CO_3$ , 2.0–3.0 equiv.).<sup>[5][9]</sup>
- Catalyst Addition: Add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 2–5 mol%) to the flask.<sup>[5][9]</sup>
- Solvent Addition: Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 v/v).<sup>[5]</sup>
- Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110°C with vigorous stirring.<sup>[5]</sup> Monitor the reaction's progress by TLC or LC-MS.
- Work-up and Purification: Once complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.<sup>[9]</sup> Purify the crude product by flash column chromatography on silica gel.<sup>[9]</sup>

## Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position

The electron-withdrawing nature of the two ring nitrogen atoms renders the pyrimidine core electron-deficient. This activates the C4-chloro position for nucleophilic aromatic substitution (SNAr). This reactivity is complementary to the cross-coupling at C5, providing a powerful strategy for introducing nitrogen, oxygen, or sulfur nucleophiles at a different site.

### Experimental Protocol: Amination (General)

This protocol provides a general method for introducing amine nucleophiles at the C4 position.

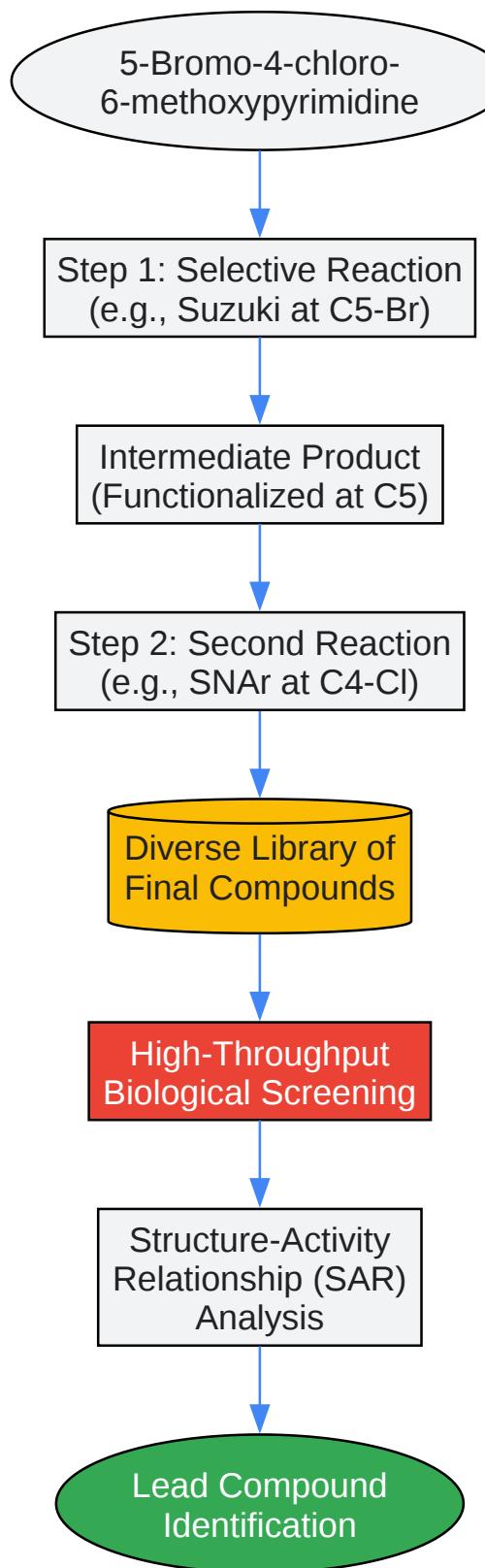
- Reaction Setup: In a round-bottom flask, dissolve **5-Bromo-4-chloro-6-methoxypyrimidine** (1.0 equiv.) in a suitable polar solvent (e.g., ethanol, isopropanol, or DMF).<sup>[9]</sup>
- Reagent Addition: Add the desired amine nucleophile (1.0–1.2 equiv.). If the amine is provided as a salt, add a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5–2.0 equiv.).<sup>[9]</sup>

- Reaction Execution: Heat the reaction mixture to reflux (typically 80–120°C) and monitor its progress by TLC or LC-MS.[9]
- Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

## Applications in Drug and Agrochemical Discovery

The true value of **5-Bromo-4-chloro-6-methoxypyrimidine** is realized in its application as a strategic precursor in multi-step syntheses. Its ability to undergo orthogonal functionalization makes it ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.

- Medicinal Chemistry: Pyrimidine derivatives are central to the development of kinase inhibitors for oncology, antiviral agents, and treatments for neurological disorders.[3][10] This building block provides a direct route to novel substituted pyrimidines for screening against these high-value biological targets.
- Agrochemical Research: The pyrimidine scaffold is also a well-established toxophore in fungicides, herbicides, and insecticides.[2] The selective synthesis pathways enabled by this starting material allow for the rapid development of new crop protection agents.[2]

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Caption: Workflow for drug discovery using the subject compound.

## Safety, Handling, and Storage

As with all laboratory reagents, adherence to strict safety protocols is paramount. **5-Bromo-4-chloro-6-methoxypyrimidine** is an irritant and should be handled with care.

Table 2: Hazard Identification

Hazard Class	Classification	Reference
Skin Corrosion/Irritation	Category 2 (Causes skin irritation)	<a href="#">[11]</a> <a href="#">[12]</a>
Serious Eye Damage/Irritation	Category 2 (Causes serious eye irritation)	<a href="#">[11]</a>

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |[\[11\]](#)[\[13\]](#) |

Safe Handling and Storage Recommendations:

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[\[13\]](#)[\[14\]](#) Ensure safety showers and eyewash stations are readily accessible.[\[13\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[\[11\]](#)[\[13\]](#)
- Handling: Avoid creating dust.[\[14\]](#) Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[\[11\]](#)[\[14\]](#) Wash hands thoroughly after handling.[\[13\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[14\]](#) Store away from incompatible materials such as strong oxidizing agents.[\[11\]](#)[\[14\]](#)

## Conclusion

**5-Bromo-4-chloro-6-methoxypyrimidine** is more than just a chemical reagent; it is a strategic tool for synthetic innovation. Its value lies in the predictable and selective reactivity of its halogenated positions, which empowers chemists to design and execute efficient and elegant syntheses of complex target molecules. By understanding the principles of its reactivity and

adhering to rigorous analytical and safety protocols, researchers can fully leverage this versatile building block to accelerate the discovery and development of new therapeutics and agrochemicals.

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